molecular formula C25H22N2O3 B184756 2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide CAS No. 137976-61-5

2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide

Katalognummer B184756
CAS-Nummer: 137976-61-5
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: VQGMMQBJIJUSEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide” is a chemical compound with the molecular formula C25H22N2O3 . It has a molecular weight of 398.5 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C25H22N2O3/c1-17-7-2-3-8-20 (17)24 (29)26-19-14-12-18 (13-15-19)25 (30)27-16-6-11-23 (28)21-9-4-5-10-22 (21)27/h2-5,7-10,12-15H,6,11,16H2,1H3, (H,26,29) . The compound has a XLogP3-AA value of 4, indicating its lipophilicity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 398.5 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound is 398.16304257 g/mol .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

The structural similarity of this compound to pyrrolin-4-ones, which are known for their antimalarial properties, suggests potential applications in the development of new antimalarial drugs. The cyclization reactions of similarly functionalized enamines, which are part of the compound’s structure, could be key in synthesizing new variants with enhanced efficacy against malaria .

HIV-1 Protease Inhibition

Compounds related to 2-methyl-N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]benzamide have shown activity as HIV-1 protease inhibitors. This application is crucial for the development of treatments for HIV/AIDS, as the inhibition of this protease is a validated strategy for controlling the progression of the disease .

Antiviral Research

Modifications of the compound’s structure have been associated with significant antiviral activity. This suggests that it could serve as a scaffold for the synthesis of new drugs aimed at treating various viral infections, including those caused by emerging and re-emerging viruses .

Anticoagulant Properties

Research indicates that derivatives of this compound may have applications as anticoagulants. This is particularly relevant for the development of new medications that can prevent blood clots without the risk of causing excessive bleeding, which is a common side effect of many anticoagulants .

Antimicrobial Potential

The compound’s framework has been linked to antimicrobial potential. This opens up possibilities for its use in creating new antibiotics, especially in the face of increasing antibiotic resistance, which is a major global health concern .

Chemotherapeutic Applications

Given the compound’s structural features, there is potential for its derivatives to be used in chemotherapy, particularly in the synthesis of novel agents that could be effective against various types of cancer .

Enzyme Inhibition

The compound may also find application in the field of enzyme inhibition. By targeting specific enzymes, derivatives of this compound could lead to the development of new drugs for diseases that are currently difficult to treat .

Drug Synthesis and Design

Lastly, the compound’s structure is conducive to drug synthesis and design. Its versatility allows for the creation of a wide range of derivatives, each with the potential for a unique pharmacological profile. This makes it a valuable starting point for the development of a diverse array of therapeutic agents .

Eigenschaften

IUPAC Name

2-methyl-N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-7-2-3-8-20(17)24(29)26-19-14-12-18(13-15-19)25(30)27-16-6-11-23(28)21-9-4-5-10-22(21)27/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGMMQBJIJUSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide

Synthesis routes and methods

Procedure details

Using o-methylbenzoic acid and 1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one as starting materials, the procedure of Reference Example 3 was repeated to obtain 2-methyl-4'-[(5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.